4-Acetoxycinnamic acid

Catalog No.
S3317117
CAS No.
27542-85-4
M.F
C11H10O4
M. Wt
206.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxycinnamic acid

CAS Number

27542-85-4

Product Name

4-Acetoxycinnamic acid

IUPAC Name

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+

InChI Key

BYHBHNKBISXCEP-QPJJXVBHSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O
4-Acetoxycinnamic acid is a type of cinnamic acid ester that is commonly found in cinnamon essential oil. It is synthesized through the esterification of cinnamic acid with acetic anhydride or acetyl chloride in the presence of a catalyst. The compound is commonly used as a flavoring agent in the food and cosmetic industries.
4-Acetoxycinnamic acid appears as a white crystalline solid with a melting point of 75-77°C. It has a boiling point of 285°C, and it is soluble in organic solvents such as acetone, ethanol, and chloroform. The compound has a sweet, fragrant odor, and it is stable under normal conditions.
The synthesis of 4-Acetoxycinnamic acid involves the reaction of cinnamic acid with acetyl chloride or acetic anhydride in the presence of a catalyst. The product is then purified through recrystallization. The compound can be characterized through various analytical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
NMR spectroscopy is commonly used to determine the structural properties of 4-Acetoxycinnamic acid. IR spectroscopy is used to determine the functional groups present in the compound, and mass spectrometry is used to determine the molecular weight and structure of the compound.
4-Acetoxycinnamic acid exhibits antibacterial and antifungal activity. The compound has also been shown to have antioxidant properties and may have potential anti-inflammatory effects.
Currently, there is limited information on the toxicity and safety of 4-Acetoxycinnamic acid in scientific experiments. However, it is recommended that researchers follow safety guidelines when handling the compound.
4-Acetoxycinnamic acid is commonly used as a flavoring agent in the food and cosmetic industries. It is also used as a starting material for the synthesis of other organic compounds. In scientific experiments, it may be used as a reagent or catalyst in various chemical reactions.
There is ongoing research on the synthesis and biological properties of 4-Acetoxycinnamic acid. Researchers are also investigating its potential applications in various fields such as the food and pharmaceutical industries.
4-Acetoxycinnamic acid has potential implications in various fields such as the food and pharmaceutical industries. It may be used as a natural flavoring agent in food products, and it may have potential therapeutic applications in the pharmaceutical industry.
Currently, there are limitations on the toxicity and safety data for 4-Acetoxycinnamic acid. More research is needed to determine any potential health effects of the compound. Future research should also focus on the optimization of the synthesis process and the development of new applications for the compound.
1. Investigating the potential applications of 4-Acetoxycinnamic acid in the cosmetics industry.
2. Development of new synthetic routes for the production of 4-Acetoxycinnamic acid.
3. Investigation of the effect of 4-Acetoxycinnamic acid on different types of bacteria and fungi.
4. Study the anti-inflammatory properties of 4-Acetoxycinnamic acid to develop potential therapies for inflammatory disorders.
5. Investigating the potential of 4-Acetoxycinnamic acid as a green alternative to synthetic food preservatives.
6. Exploring the use of 4-Acetoxycinnamic acid as a starting material for the synthesis of other organic compounds with potential industrial applications.
7. Investigation of the effect of 4-Acetoxycinnamic acid on cell proliferation and apoptosis for potential cancer therapies.
8. Optimizing the synthesis process of 4-Acetoxycinnamic acid to improve yield and reduce costs.
9. Investigating the potential of 4-Acetoxycinnamic acid as a natural insecticide for agricultural applications.
10. Developing new analytical methods for the characterization of 4-Acetoxycinnamic acid and its derivatives.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15486-19-8

Wikipedia

4-acetoxycinnamic acid

General Manufacturing Information

2-Propenoic acid, 3-[4-(acetyloxy)phenyl]-: INACTIVE

Dates

Modify: 2023-08-19

Explore Compound Types